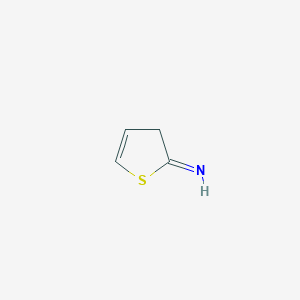
4-Chlorobutyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobutyl 2-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a chlorine atom attached to a butyl group and a methylpropanoate group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl 2-bromo-2-methylpropanoate typically involves the esterification of 4-chlorobutanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobutyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-chlorobutanol and 2-bromo-2-methylpropanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide, both in aqueous solutions.
Major Products
Nucleophilic Substitution: Products include 4-chlorobutyl derivatives with various functional groups replacing the bromine atom.
Elimination Reactions: The major product is an alkene, specifically 4-chlorobutene.
Hydrolysis: The products are 4-chlorobutanol and 2-bromo-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Chlorobutyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, including surfactants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 4-Chlorobutyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the ester functionality allows for hydrolysis and other ester-specific reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-methylpropanoic acid: Shares the same bromo-methylpropanoate moiety but lacks the chlorobutyl group.
4-Chlorobutanol: Contains the chlorobutyl group but lacks the bromo-methylpropanoate moiety.
2-Bromo-2-methylpropanoate esters: Various esters with different alkyl groups replacing the chlorobutyl group.
Uniqueness
4-Chlorobutyl 2-bromo-2-methylpropanoate is unique due to the presence of both a bromine and a chlorine atom, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C8H14BrClO2 |
|---|---|
Molekulargewicht |
257.55 g/mol |
IUPAC-Name |
4-chlorobutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H14BrClO2/c1-8(2,9)7(11)12-6-4-3-5-10/h3-6H2,1-2H3 |
InChI-Schlüssel |
HSJCJQORNRQUFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCCCCCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)

![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)






